molecular formula C8H10INO B13196114 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

Cat. No.: B13196114
M. Wt: 263.08 g/mol
InChI Key: CCIMHUXIDDYPCO-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features an iodomethyl group attached to the benzoxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole typically involves the iodination of a precursor compound. One common method involves the reaction of 4,5,6,7-tetrahydro-1,3-benzoxazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce an oxazole oxide.

Scientific Research Applications

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole involves its interaction with molecular targets through its iodomethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
  • 2-(Bromomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
  • 2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

Uniqueness

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

InChI

InChI=1S/C8H10INO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2

InChI Key

CCIMHUXIDDYPCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(O2)CI

Origin of Product

United States

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